Benzyl (2-(ethylamino)-2-oxoethyl)carbamate

Anticonvulsant drug discovery Maximal electroshock seizure (MES) test Functionalized amino acid (FAA) series

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate (CAS 21855-73-2), also known as N-(Benzyloxycarbonyl)glycine-N-ethylamide or Cbz-Gly-NHEt, is a small-molecule carbamate derivative (MW 236.27 g/mol) that functions as a protected glycine building block in peptide synthesis and has been evaluated as a functionalized amino acid (FAA) anticonvulsant lead. Its benzyl carbamate (Cbz) group provides orthogonal amine protection removable via catalytic hydrogenolysis, distinguishing it from acid-labile Boc or base-labile Fmoc alternatives.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 21855-73-2
Cat. No. B1275087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-(ethylamino)-2-oxoethyl)carbamate
CAS21855-73-2
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCCNC(=O)CNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C12H16N2O3/c1-2-13-11(15)8-14-12(16)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16)
InChIKeyUGAMNTGMICNTPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate (CAS 21855-73-2) for Research Procurement


Benzyl (2-(ethylamino)-2-oxoethyl)carbamate (CAS 21855-73-2), also known as N-(Benzyloxycarbonyl)glycine-N-ethylamide or Cbz-Gly-NHEt, is a small-molecule carbamate derivative (MW 236.27 g/mol) that functions as a protected glycine building block in peptide synthesis and has been evaluated as a functionalized amino acid (FAA) anticonvulsant lead [1][2]. Its benzyl carbamate (Cbz) group provides orthogonal amine protection removable via catalytic hydrogenolysis, distinguishing it from acid-labile Boc or base-labile Fmoc alternatives [2].

Why Generic Substitution Fails for Benzyl (2-(ethylamino)-2-oxoethyl)carbamate


In-class carbamate analogs cannot be freely interchanged because the N-ethylamide terminus and the Cbz-protected glycine scaffold each independently tune biological activity and synthetic utility. The N-ethylamide moiety profoundly modulates anticonvulsant potency compared to other amide substituents, and the Cbz group offers an orthogonal deprotection profile relative to other common amine protecting groups [1][2]. The quantitative evidence below demonstrates that even structurally similar compounds diverge significantly in both pharmacological and synthetic performance.

Quantitative Differentiation Evidence for Benzyl (2-(ethylamino)-2-oxoethyl)carbamate


MES Anticonvulsant Potency: Ethylamide vs. Benzylamide Analogs

In the maximal electroshock seizure (MES) model in mice (i.p.), Benzyl (2-(ethylamino)-2-oxoethyl)carbamate (compound 26) displayed only moderate anticonvulsant activity with an ED50 between 100 and 300 mg/kg, whereas the closely related N-benzylamide analog (compound 16) exhibited potent activity with an ED50 of 4.8 mg/kg, comparable to the reference drug phenytoin [1]. This >20-fold difference in potency illustrates that the N-ethylamide terminus is a critical determinant of anticonvulsant efficacy within the Cbz-glycine amide series.

Anticonvulsant drug discovery Maximal electroshock seizure (MES) test Functionalized amino acid (FAA) series

QSAR Model Validation: Experimental Confirmation of Predicted Moderate Activity

In a landmark QSAR-driven database mining study, Benzyl (2-(ethylamino)-2-oxoethyl)carbamate (compound 26) was one of nine consensus hits synthesized and experimentally tested. All ten kNN QSAR models predicted high MES anticonvulsant activity (ED50 < 100 mg/kg), yet experimental testing revealed only moderate activity (ED50 > 100, <300 mg/kg in mice, i.p.) [1]. This discrepancy, confirmed in both mice (i.p.) and rats (p.o.), was specifically noted for two compounds (3 and 26) and contrasts with the seven other synthesized hits that were confirmed active at ED50 < 100 mg/kg, highlighting that the N-ethylamide substitution pattern introduces activity-modulating effects not fully captured by the QSAR models [1].

QSAR model validation Anticonvulsant screening Database mining

Cbz Orthogonal Deprotection vs. Boc and Fmoc Protecting Groups

The benzyloxycarbonyl (Cbz) group in Benzyl (2-(ethylamino)-2-oxoethyl)carbamate is removable by catalytic hydrogenolysis (H₂, Pd/C), a condition under which both Boc (acid-labile) and Fmoc (base-labile) groups remain intact; conversely, Boc is cleaved by mild acidolysis (e.g., TFA) and Fmoc by secondary amines (e.g., piperidine), neither of which affect the Cbz group [1]. This full orthogonality enables sequential deprotection strategies in multi-step peptide synthesis that are not achievable with compounds protected solely by Boc or Fmoc groups.

Peptide synthesis Amine protection Orthogonal protecting group strategy

Predicted Physicochemical Profile: Solubility and Lipophilicity

Computationally estimated physicochemical parameters for Benzyl (2-(ethylamino)-2-oxoethyl)carbamate indicate an estimated water solubility of 8,219 mg/L at 25°C and a log Kow of 0.63 , placing this compound in a favorable zone for aqueous formulation and moderate membrane permeability compared to more lipophilic carbamate analogs (e.g., logP 1.87 and solubility 2.639 mg/mL for a related series member [1]). The relatively low log Kow distinguishes it from more hydrophobic Cbz-protected derivatives that may require organic co-solvents for in vitro assay preparation.

ADMET prediction Physicochemical properties Drug-likeness assessment

Synthetic Route: Benzyl Chloroformate with Ethylamine Yields

The synthesis of Benzyl (2-(ethylamino)-2-oxoethyl)carbamate proceeds via reaction of N-(benzyloxycarbonyl)glycine with ethylamine (2.0 M in THF) using isobutyl chloroformate and 4-methylmorpholine (NMM) as the coupling system, a mixed anhydride method that is distinct from the direct benzyl chloroformate route used for simpler benzyl carbamates [1]. This activated ester approach is specifically suited for amide bond formation with the glycine scaffold, whereas direct Cbz-Cl protection of amines typically yields N-Cbz derivatives lacking the glycinamide backbone [2].

Carbamate synthesis Benzyl chloroformate Amine protection methodology

Optimal Research and Procurement Scenarios for Benzyl (2-(ethylamino)-2-oxoethyl)carbamate


QSAR Model Benchmarking and Computational Chemistry Validation Studies

Because Benzyl (2-(ethylamino)-2-oxoethyl)carbamate was a false-positive consensus hit in validated kNN QSAR models for anticonvulsant activity [1], it serves as an ideal reference standard for benchmarking and stress-testing new in silico prediction algorithms. Computational chemistry groups can use this compound to evaluate whether their models correctly predict moderate rather than high anticonvulsant activity, thereby improving model specificity for N-ethylamide-containing FAA derivatives.

Orthogonal Protection Strategy in Multi-Step Peptide and Glycopeptide Synthesis

The Cbz group on this compound is fully orthogonal to both Boc and Fmoc protecting groups, being cleavable by catalytic hydrogenolysis without affecting acid- or base-sensitive functionality [1]. This makes Benzyl (2-(ethylamino)-2-oxoethyl)carbamate a strategic building block in convergent synthetic routes where sequential deprotection is required, such as in the assembly of complex glycopeptides or cyclic peptides containing multiple protected amines.

Structure-Activity Relationship (SAR) Studies on FAA Anticonvulsants

The documented >20-fold potency difference between the N-ethylamide (compound 26, ED50 > 100 mg/kg) and the N-benzylamide analog (compound 16, ED50 4.8 mg/kg) in the MES seizure model [1] establishes this compound as a critical SAR probe. Medicinal chemistry teams investigating FAA anticonvulsants can use this compound to systematically explore how N-alkylamide chain length and branching modulate pharmacological activity, guiding lead optimization campaigns away from the ethylamide terminus.

Aqueous-Compatible Biological Assay Development

With an estimated water solubility of approximately 8.2 mg/mL (8,219 mg/L at 25°C) and a relatively low log Kow of 0.63 [1], this compound is predicted to dissolve readily in aqueous buffer systems without requiring high concentrations of DMSO or other organic co-solvents. This physicochemical profile supports its use in cell-based assays, enzyme inhibition screens, and other biological testing formats where solvent toxicity is a concern, offering practical advantages over more lipophilic carbamate analogs .

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